molecular formula C25H35NO8 B8665544 17-(cyclobutylmethyl)-morphinan-3,14-diol2,3-dihydroxybutanedioate

17-(cyclobutylmethyl)-morphinan-3,14-diol2,3-dihydroxybutanedioate

Cat. No.: B8665544
M. Wt: 477.5 g/mol
InChI Key: GMTYREVWZXJPLF-SXWPHCFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butorphanol tartrate involves several steps, starting from the condensation of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone with 1,4-dibromobutane using sodium hydride in benzene. This reaction yields 3,4-dihydro-7-methoxy-2,2-tetramethylene-1(2H)-naphthalenone, which is then treated with acetonitrile and n-butyllithium in tetrahydrofuran to produce 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-2,2-tetramethylene-1-naphthaleneacetonitrile .

Industrial Production Methods: The industrial production of butorphanol tartrate follows a similar synthetic route but is optimized for large-scale production. The process involves the use of novel intermediates and reaction conditions that are safe, economical, and user-friendly .

Chemical Reactions Analysis

Types of Reactions: Butorphanol tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of butorphanol .

Comparison with Similar Compounds

    Tramadol: Another synthetic opioid used for pain management.

    Gabapentin: An anticonvulsant with pain-relieving properties.

    Morphine: A natural opioid with strong analgesic effects.

Uniqueness of Butorphanol Tartrate: Butorphanol tartrate’s unique property as an opioid agonist-antagonist sets it apart from other opioids. This dual action reduces the risk of respiratory depression and physical dependence compared to full agonists like morphine . Additionally, butorphanol’s kappa receptor agonism provides effective pain relief with a lower potential for abuse .

Properties

Molecular Formula

C25H35NO8

Molecular Weight

477.5 g/mol

IUPAC Name

(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C21H29NO2.C4H6O6/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15;5-1(3(7)8)2(6)4(9)10/h6-7,13,15,19,23-24H,1-5,8-12,14H2;1-2,5-6H,(H,7,8)(H,9,10)/t19-,20+,21-;/m1./s1

InChI Key

GMTYREVWZXJPLF-SXWPHCFWSA-N

SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-(cyclobutylmethyl)-morphinan-3,14-diol2,3-dihydroxybutanedioate
Reactant of Route 2
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17-(cyclobutylmethyl)-morphinan-3,14-diol2,3-dihydroxybutanedioate
Reactant of Route 3
17-(cyclobutylmethyl)-morphinan-3,14-diol2,3-dihydroxybutanedioate
Reactant of Route 4
17-(cyclobutylmethyl)-morphinan-3,14-diol2,3-dihydroxybutanedioate
Reactant of Route 5
17-(cyclobutylmethyl)-morphinan-3,14-diol2,3-dihydroxybutanedioate
Reactant of Route 6
17-(cyclobutylmethyl)-morphinan-3,14-diol2,3-dihydroxybutanedioate

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